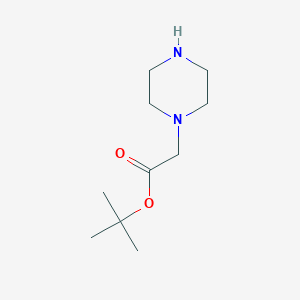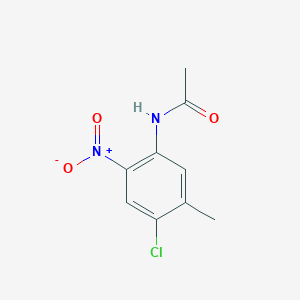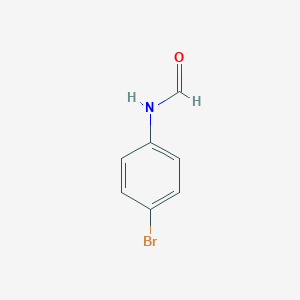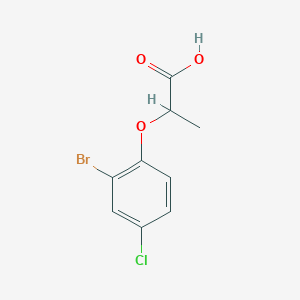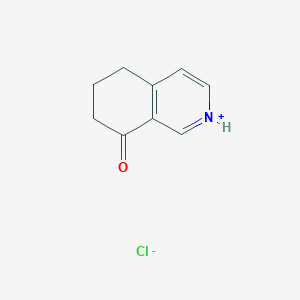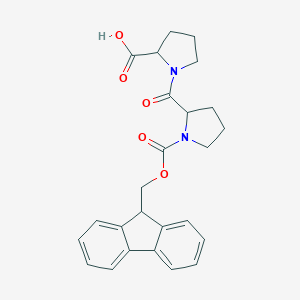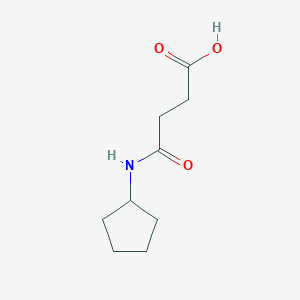
4-(Cyclopentylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Cyclopentylamino)-4-oxobutanoic acid, also known as CPAOB, is a synthetic organic compound that has been used in scientific research for its unique properties. CPAOB is an amino acid derivative with a cyclopentyl group attached to its carboxylic acid group. It is a white crystalline solid that is soluble in water and has a melting point of 147-148°C. CPAOB has been used in several scientific fields, including biochemistry, pharmacology, and organic chemistry.
Scientific Research Applications
Antibacterial and Antifungal Properties
4-(Cyclopentylamino)-4-oxobutanoic acid derivatives have been investigated for their antibacterial and antifungal properties. Research shows that certain derivatives exhibit low minimum inhibitory concentrations (MICs) for some bacteria and fungal microorganisms, suggesting potential in treating specific infections (Zentz et al., 2005).
Apoptosis Induction in Cancer Research
This compound is involved in the methionine salvage pathway and has been found to inhibit the growth of human cell lines in a dose-dependent manner. It induces apoptosis (programmed cell death) in cells, independent of ornithine decarboxylase (ODC) down-regulation. This suggests its potential application in cancer research and therapy (Tang et al., 2006).
Material Science and Molecular Structure Analysis
Studies have explored the molecular structure, infrared intensities, and hyperpolarizability of this compound derivatives. Such research is crucial in the field of material science, particularly in developing materials with specific optical and electronic properties (Raju et al., 2015).
Pesticide Residue Analysis
The compound has been used in developing sensitive assays for pesticide residue analysis. For example, derivatives have been applied in enzyme-linked immunosorbent assays (ELISA) for detecting fenthion, a type of organophosphorus insecticide, in fruit samples (Zhang et al., 2008).
Nonlinear Optical Applications
Research on derivatives of this compound has shown promise in nonlinear optical (NLO) applications. These studies explore the potential of these compounds in developing new materials for NLO technologies (Vinoth et al., 2020).
properties
IUPAC Name |
4-(cyclopentylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNSFUWCFOMRJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364142 |
Source


|
| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
541537-57-9 |
Source


|
| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

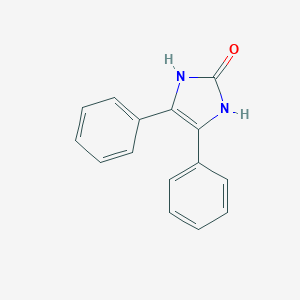

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)

